molecular formula C29H30O10 B108389 Thielavin A CAS No. 71950-66-8

Thielavin A

Cat. No. B108389
CAS RN: 71950-66-8
M. Wt: 538.5 g/mol
InChI Key: MGGMNKJGDSNTKZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thielavin A is a fungal depside composed of one 3-methylorsellinic acid and two 3,5-dimethylorsellinic acid units . The polyketide synthase (PKS) involved in the biosynthesis of Thielavin A is designated as ThiA . The TE domain of ThiA is responsible for two rounds of depside bond formation as well as the subsequent hydrolytic polyketide chain release .


Molecular Structure Analysis

The molecular formula of Thielavin A is C29H30O10 . The formal name is 4- [(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy]-2-hydroxy-3,5,6-trimethyl-benzoic acid, 4-carboxy-3-hydroxy-2,5,6-trimethylphenyl ester .


Chemical Reactions Analysis

The TE domain of ThiA is solely responsible for two rounds of ester bond formation, along with subsequent chain hydrolysis . The tandem acyl carrier protein domains of ThiA are critical for programmed methylation by the MT domain .


Physical And Chemical Properties Analysis

Thielavin A is a solid substance . It is soluble in DMF, DMSO, and ethanol .

Scientific Research Applications

Antifouling Agent in Marine Environments

Thielavin A has been identified as an effective antifouling agent. It shows activity against cyprids of the barnacle Balanus amphitrite, with EC50 values ranging from 2.95 to 69.19 μM. This suggests that Thielavin A can be used to prevent the growth of barnacles on ships and offshore structures, which is a significant issue in marine industries .

Understanding Fungal Biosynthesis Pathways

Research into the biosynthesis of Thielavin A has shed light on the mechanisms behind the assembly of its heterotrimeric structure. This knowledge can help in understanding the complex biosynthetic pathways of fungal depsides and can be applied in synthetic biology for the production of similar compounds .

Inhibition of Cyclooxygenase (COX)

Thielavin A inhibits the enzyme COX, which is involved in the inflammatory process. It blocks the conversion of arachidonic acid to prostaglandin H2 and further to PGE2, with IC50 values of 10 and 40 µM, respectively. This suggests potential applications in developing anti-inflammatory drugs .

properties

IUPAC Name

4-[4-(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy-2-hydroxy-3,5,6-trimethylbenzoyl]oxy-2-hydroxy-3,5,6-trimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30O10/c1-10-9-18(30)15(6)22(31)19(10)28(36)38-26-14(5)12(3)21(24(33)17(26)8)29(37)39-25-13(4)11(2)20(27(34)35)23(32)16(25)7/h9,30-33H,1-8H3,(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGMNKJGDSNTKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C)C(=O)OC3=C(C(=C(C(=C3C)C)C(=O)O)O)C)O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10222236
Record name Thielavin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10222236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thielavin A

CAS RN

71950-66-8
Record name Thielavin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071950668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Thielavin A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10222236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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